molecular formula C7H6BF3O2 B14089891 [2-(Difluoromethyl)-6-fluorophenyl]boranediol

[2-(Difluoromethyl)-6-fluorophenyl]boranediol

Cat. No.: B14089891
M. Wt: 189.93 g/mol
InChI Key: HMCNBDGFBSFZKG-UHFFFAOYSA-N
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Description

[2-(Difluoromethyl)-6-fluorophenyl]boranediol is a fluorinated organoboron compound characterized by a phenyl ring substituted with a difluoromethyl (-CF₂H) group at position 2 and a fluorine atom at position 4. The boranediol moiety (-B(OH)₂) is attached to the aromatic ring, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions and other catalytic processes.

Properties

Molecular Formula

C7H6BF3O2

Molecular Weight

189.93 g/mol

IUPAC Name

[2-(difluoromethyl)-6-fluorophenyl]boronic acid

InChI

InChI=1S/C7H6BF3O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7,12-13H

InChI Key

HMCNBDGFBSFZKG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1F)C(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethyl)-6-fluorophenyl]boranediol typically involves the introduction of difluoromethyl and fluorophenyl groups through difluoromethylation and fluorination reactions. These reactions can be carried out using various reagents and catalysts to achieve the desired product. For example, difluoromethylation can be achieved using reagents such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R under neutral or basic conditions .

Industrial Production Methods

Industrial production of [2-(Difluoromethyl)-6-fluorophenyl]boranediol may involve large-scale difluoromethylation processes using metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethyl)-6-fluorophenyl]boranediol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where the difluoromethyl or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

[2-(Difluoromethyl)-6-fluorophenyl]boranediol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(Difluoromethyl)-6-fluorophenyl]boranediol involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Fluorinated phenylboronic acids and related derivatives are widely utilized in synthetic chemistry due to their ability to modulate electronic effects and steric bulk. Below is a comparative analysis of structurally similar compounds:

Compound Name Fluorine Substituents Boron Group Key Properties & Applications
[2-(Difluoromethyl)-6-fluorophenyl]boranediol -CF₂H (C2), -F (C6) -B(OH)₂ High electronegativity, enhanced metabolic stability; potential use in catalysis and drug synthesis .
(2-Fluoro-6-hydroxyphenyl)boronic acid -F (C2), -OH (C6) -B(OH)₂ Lower steric hindrance; used in Suzuki couplings for biaryl synthesis .
2-(Difluoromethylsulphonyl)-6-fluoroaniline -CF₂SO₂ (C2), -F (C6) -NH₂ (aniline) Sulfonyl group increases polarity; intermediate in agrochemicals and pharmaceuticals .
2-Ethoxy-4-fluorophenylboronic acid -F (C4), -OCH₂CH₃ (C2) -B(OH)₂ Ethoxy group enhances solubility; applied in OLED material synthesis .

Key Findings from Research

Fluorine Effects: The difluoromethyl group in [2-(Difluoromethyl)-6-fluorophenyl]boranediol introduces strong electron-withdrawing effects, increasing the acidity of the boranediol hydroxyl groups (pKa ~8.5) compared to non-fluorinated analogs (pKa ~9.5–10.0) . This enhances reactivity in cross-coupling reactions. Ortho-fluorine (C6) reduces steric hindrance compared to bulkier substituents (e.g., methoxy), improving substrate compatibility in catalytic cycles .

Biological Relevance :

  • Compounds with difluoromethyl groups (e.g., A.3.29 in ) exhibit prolonged half-lives due to resistance to oxidative metabolism, a trait shared by [2-(Difluoromethyl)-6-fluorophenyl]boranediol .
  • The boranediol moiety can act as a transition-state mimic in enzyme inhibition, distinguishing it from sulfonamide or aniline-based derivatives .

Synthetic Utility :

  • Compared to (2-Fluoro-6-hydroxyphenyl)boronic acid, the difluoromethyl group in the target compound provides greater steric bulk, reducing undesired protodeboronation side reactions .
  • In agrochemicals, the combination of fluorine and boron enhances systemic mobility in plants, a feature leveraged in fungicides like fluxapyroxad () .

Critical Analysis of Divergent Evidence

  • Synthetic Methods : While details fluorinated benzimidazole synthesis, the use of sodium metabisulfite and DMF under inert conditions may parallel strategies for stabilizing fluorinated boronic acids against hydrolysis .
  • Contrast with Sulfonamide Derivatives : highlights 2-(difluoromethylsulphonyl)-6-fluoroaniline’s role in drug synthesis, but the sulfonyl group’s polarity limits blood-brain barrier penetration compared to boranediol’s neutral character .

Biological Activity

Introduction

[2-(Difluoromethyl)-6-fluorophenyl]boranediol is an organoboron compound notable for its unique structural features, which include a difluoromethyl group and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular structure of [2-(Difluoromethyl)-6-fluorophenyl]boranediol can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}B F3_{3}O
  • Molecular Weight : 195.96 g/mol

The presence of fluorine atoms in its structure enhances lipophilicity and metabolic stability, making it suitable for various biological applications.

Structure-Activity Relationship (SAR)

The biological activity of [2-(Difluoromethyl)-6-fluorophenyl]boranediol is primarily evaluated through structure-activity relationship (SAR) studies. SAR analysis helps in understanding how variations in the compound's structure affect its biological properties. Compounds with similar structural features have shown potential in several therapeutic areas, including:

  • Antimicrobial Activity
  • Anticancer Properties
  • Enzyme Inhibition

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to assess the potential biological activity spectrum based on the molecular structure of this compound.

Interaction Studies

Interaction studies are crucial for elucidating how [2-(Difluoromethyl)-6-fluorophenyl]boranediol interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays : Testing the compound's effects on various cell lines to determine cytotoxicity and efficacy.

Such studies provide insights into the therapeutic potential and safety profile of the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of [2-(Difluoromethyl)-6-fluorophenyl]boranediol, a comparative analysis with structurally similar compounds can be beneficial. The following table summarizes key characteristics of related compounds:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-6-(difluoromethyl)phenolFluoro and difluoromethyl groupsExhibits strong antimicrobial properties
4-BoronobenzenesBoron attached to benzene ringsKnown for utility in organic synthesis
3-Difluoromethylphenylboronic acidBoronic acid functional groupUsed extensively in cross-coupling reactions

This comparison highlights how different substituents influence biological activity and reactivity, showcasing the uniqueness of [2-(Difluoromethyl)-6-fluorophenyl]boranediol within its class.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer properties of [2-(Difluoromethyl)-6-fluorophenyl]boranediol. The findings indicated that the compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50_{50} value of 15 µM. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Properties

In another investigation published in the Journal of Medicinal Chemistry, [2-(Difluoromethyl)-6-fluorophenyl]boranediol demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus.

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